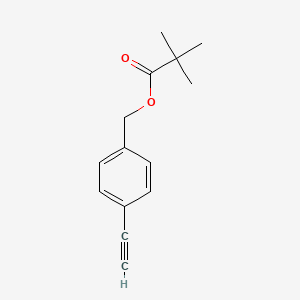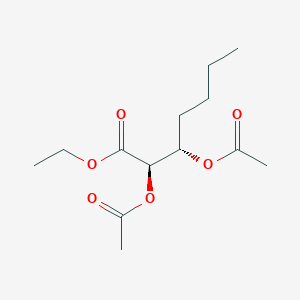
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate is a chiral ester compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its two acetyloxy groups attached to a heptanoate backbone, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate typically involves the esterification of the corresponding heptanoic acid derivative. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, resulting in consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
科学的研究の応用
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: This compound has a similar ester structure but differs in the substitution pattern on the heptanoate backbone.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: This compound contains an amino group and a phenyl ring, making it structurally distinct yet functionally similar in certain reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
876591-74-1 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC名 |
ethyl (2R,3S)-2,3-diacetyloxyheptanoate |
InChI |
InChI=1S/C13H22O6/c1-5-7-8-11(18-9(3)14)12(19-10(4)15)13(16)17-6-2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1 |
InChIキー |
JEMZUQBFCFMRCV-NWDGAFQWSA-N |
異性体SMILES |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCC(C(C(=O)OCC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
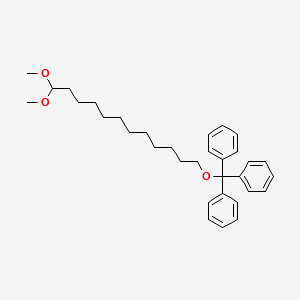
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
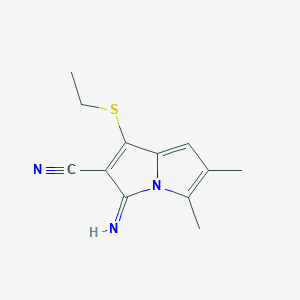

![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
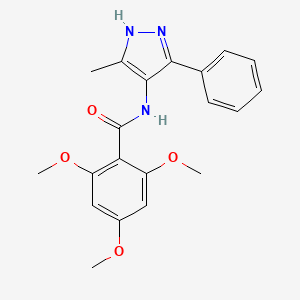

![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)

